molecular formula C10H7BrO3 B067124 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one CAS No. 161798-25-0

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B067124
CAS No.: 161798-25-0
M. Wt: 255.06 g/mol
InChI Key: XFNVWGFZARBVBT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its bromomethyl group at the 4-position and a hydroxyl group at the 7-position on the chromen-2-one backbone. Coumarins are widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid. For this compound, the starting materials are 7-hydroxy-4-methylcoumarin and bromine. The bromination of 7-hydroxy-4-methylcoumarin in the presence of a brominating agent like N-bromosuccinimide (NBS) yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, influencing their activity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The compound’s effects on cellular pathways, such as inhibition of enzymes or modulation of receptor activity, are areas of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(bromomethyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVWGFZARBVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167241
Record name 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161798-25-0
Record name 4-Bromomethyl-7-hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOMETHYL-7-HYDROXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B6VKC9ZVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

NaOMe (5.38 mL, 0.5 M, 2.69 mmol) was added slowly under argon to a stirred solution of 4-bromomethyl-7-acetoxycoumarin 6 (0.80 g, 2.69 mmol) in dry methanol (15 mL). The resulting mixture was stirred for 0.5 h. The methanolic solution was acidified with Dowex 50WX8 (H+) resin, filtered, washed with methanol, and evaporated to afford 7 as a white solid (0.68 g, 100%). TLC (hexane/ethyl acetate, 1:3): Rf=0.58. mp 207° C. 1H NMR (CD3OD, 500 MHz) δ 4.66 (s, 2H, CH2), 6.36 (s, 1H, C═CH), 6.73 (d, J=1.5 Hz, 1H), 6.84 (dd, J=1.5, 8.5 Hz, 1H), 7.71 (d, J=8.5 Hz, 1H). 13C NMR (CD3OD, 125 MHz) δ 27.58, 103.80, 111.17, 112.32, 114.37, 127.54, 153.61, 157.23, 163.24, 163.28. ESIMS calcd for C10H8BrO3 [M+H]+ 255.0. Found 255.1.
Name
NaOMe
Quantity
5.38 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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